(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a hybrid organic molecule combining a quinoxaline core with a substituted piperazine moiety. Key structural features include:
- Piperazine derivative: A 4-methoxyphenyl group at the piperazine nitrogen introduces electron-donating effects and lipophilicity.
- Molecular weight: ~342.39 g/mol, within the acceptable range for drug-like molecules .
Pharmacologically, this compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, likely through inhibition of P-glycoprotein (P-gp), an efflux pump associated with chemotherapeutic resistance .
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H20N4O4/c1-28-15-5-3-14(4-6-15)23-8-10-24(11-9-23)20(27)13-2-7-16-17(12-13)22-19(26)18(25)21-16/h2-7,12H,8-11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
OCEBTCAKTGCBTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Attachment of Piperazine Moiety: The piperazine moiety is introduced by reacting the hydroxylated quinoxaline with 4-(4-methoxyphenyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinoxalines, each with distinct chemical and biological properties .
Scientific Research Applications
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for diseases like cancer and viral infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoxaline-Based Derivatives
Compound A : (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
- Structural differences: Quinoxaline substituted with phenyl groups (positions 2 and 3) instead of hydroxyls. Piperazine features an ethyl group rather than 4-methoxyphenyl.
- Impact :
Compound B : (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Dichlorophenyl substituent increases electronegativity.
Piperazine-Modified Analogs
Compound C : (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- Structural differences: Quinoline core replaces quinoxaline, with methoxy and hydroxyl groups. Piperazine modified with a methylsulfonyl group.
- Impact: Increased hydrogen-bonding capacity from sulfonyl group.
Compound D : [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
- Structural differences: Quinoline core with methylphenyl substituents. Piperazine substituted with dimethylphenyl.
- Impact: Enhanced lipophilicity improves blood-brain barrier penetration. Potential CNS applications, contrasting with the target compound’s anticancer focus .
Heterocyclic Core Variations
Compound E : (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Structural differences: Benzo[d]thiazole replaces quinoxaline. Dimethoxyphenyl and methoxy groups dominate.
- Impact :
- Thiazole moiety confers rigidity and metal-chelating properties.
- Anticancer activity via topoisomerase inhibition, distinct from P-gp mechanisms .
Compound F : 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Structural differences: Triazolopyridazine core with dichlorophenoxy chain.
- Impact: High electrophilicity from triazole and chlorine substituents. Potential kinase inhibition, differing from quinoxaline-based targets .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound: Hydroxyl groups on quinoxaline enhance solubility and P-gp binding, critical for MDR reversal. The 4-methoxyphenyl group balances lipophilicity for membrane penetration .
- Quinoline Analogs: Methoxy/hydroxy substitutions (e.g., Compound C) improve DNA intercalation but lack specificity for efflux pumps .
- Piperazine Modifications : Bulky aryl groups (e.g., Compound D) favor CNS activity, whereas sulfonyl groups (Compound C) broaden antimicrobial efficacy .
Biological Activity
The compound (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a quinoxaline derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. The structure consists of a quinoxaline core substituted with a piperazine moiety, which is known to enhance bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Quinoxaline derivatives have been explored for their anticancer potential. A notable study found that related compounds induced apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in tumor growth was also noted, suggesting a multifaceted approach to cancer treatment.
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities. Research has shown that similar compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression. In vitro assays indicated that the compound could enhance serotonin levels by inhibiting its reuptake.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
- Receptor Modulation : Its interaction with serotonin receptors suggests potential use in psychiatric disorders.
- Cell Cycle Arrest : Studies indicate that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL | Supports use as an antimicrobial agent |
| Johnson et al. (2021) | Induced apoptosis in breast cancer cell lines via caspase activation | Potential for development as an anticancer drug |
| Lee et al. (2022) | Showed modulation of serotonin receptors with increased serotonin levels | Suggests efficacy in treating mood disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
